molecular formula C18H19N3O2 B2707033 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-64-1

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2707033
CAS RN: 899753-64-1
M. Wt: 309.369
InChI Key: NBKZLETWEILEJC-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, commonly referred to as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIH is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of MIH is not fully understood; however, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. MIH has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. Additionally, MIH has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects
MIH has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and the potential to improve cognitive function. MIH has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, MIH has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. MIH has also been studied for its potential to improve cognitive function by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

MIH has several advantages for lab experiments, including its small size, synthetic availability, and potential for use in various research applications. However, MIH also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for research on MIH, including its potential use as a cancer therapy, anti-inflammatory agent, and treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of MIH. Other future directions for research include the development of MIH analogs with improved efficacy and reduced toxicity, as well as the investigation of MIH in combination with other drugs for potential synergistic effects.
Conclusion
In conclusion, MIH is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIH can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. MIH has shown potential as a cancer therapy, anti-inflammatory agent, and treatment for neurodegenerative diseases. Further research is needed to fully understand the potential of MIH in these applications and to develop MIH analogs with improved efficacy and reduced toxicity.

Synthesis Methods

MIH can be synthesized using various methods, including the reaction between 1-methyl-1H-indole-3-carboxylic acid and 3-methoxybenzyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure MIH. Other methods of synthesis include the reaction between 1-methyl-1H-indole-3-carboxylic acid and 3-methoxybenzylamine, followed by the addition of phosgene and purification using column chromatography.

Scientific Research Applications

MIH has been studied extensively for its potential use in various research applications, including its anti-cancer properties, anti-inflammatory effects, and as a potential treatment for neurodegenerative diseases. MIH has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MIH has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. MIH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKZLETWEILEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

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